

# FTO-IN-1 TFA: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FTO-IN-1 TFA

Cat. No.: B8191618

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## An In-depth Examination of the Structure, Properties, and Biological Activity of a Potent FTO Inhibitor

For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **FTO-IN-1 TFA**, a potent inhibitor of the Fat Mass and Obesity-associated (FTO) protein. This document details its chemical structure, physicochemical and biological properties, and mechanism of action. Furthermore, it includes detailed experimental protocols for its application in research settings and visual diagrams to illustrate key concepts and pathways.

## Introduction to FTO and FTO-IN-1 TFA

The Fat Mass and Obesity-associated (FTO) protein is a Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an N6-methyladenosine (m6A) RNA demethylase. This epigenetic modification, the most prevalent on mRNA in higher eukaryotes, plays a crucial role in regulating mRNA stability, splicing, and translation. Consequently, FTO is implicated in a variety of biological processes, including energy homeostasis, adipogenesis, and neurogenesis, making it a significant therapeutic target for obesity, cancer, and neurological disorders.

**FTO-IN-1 TFA** is the trifluoroacetic acid salt of FTO-IN-1, a potent and selective inhibitor of the FTO protein. The salt form typically offers enhanced water solubility and stability compared to

the free base, FTO-IN-1.

## Structure and Properties

### Chemical Structure

The chemical structure of FTO-IN-1 is provided below:

- IUPAC Name: 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide
- Molecular Formula:  $C_{18}H_{16}Cl_2N_4O_2$
- CAS Number: 2243944-92-3

### Physicochemical Properties

A summary of the key physicochemical properties of FTO-IN-1 and its TFA salt is presented in Table 1.

Property	Value	Reference
FTO-IN-1		
Molecular Weight	391.25 g/mol	
FTO-IN-1 TFA		
Solubility	Enhanced water solubility and stability	
Trifluoroacetic Acid (TFA)		
Molecular Weight	114.02 g/mol	
Boiling Point	72.4 °C	
Acidity (pKa)	0.52	

## Biological Activity and Mechanism of Action

### Quantitative Biological Data

FTO-IN-1 is a potent inhibitor of the FTO enzyme and exhibits cytotoxic effects on various cancer cell lines. The available quantitative data is summarized in Table 2.

Assay	Cell Line/Target	IC <sub>50</sub> Value	Reference
FTO Enzyme Inhibition	Recombinant FTO	< 1 $\mu$ M	
Cell Viability Inhibition	SCLC-21H	2.1 $\mu$ M	
Cell Viability Inhibition	RH30	5.3 $\mu$ M	
Cell Viability Inhibition	KP3	5.6 $\mu$ M	

At a concentration of 50  $\mu$ M, FTO-IN-1 inhibits FTO enzyme activity by 62% in vitro.

## Mechanism of Action

FTO-IN-1 exerts its biological effects through the direct inhibition of the FTO protein's m6A demethylase activity. By binding to the FTO enzyme, it prevents the removal of methyl groups from N6-methyladenosine on RNA. This leads to an accumulation of m6A marks on target transcripts, which can alter their stability, translation, and splicing, thereby affecting downstream cellular processes.

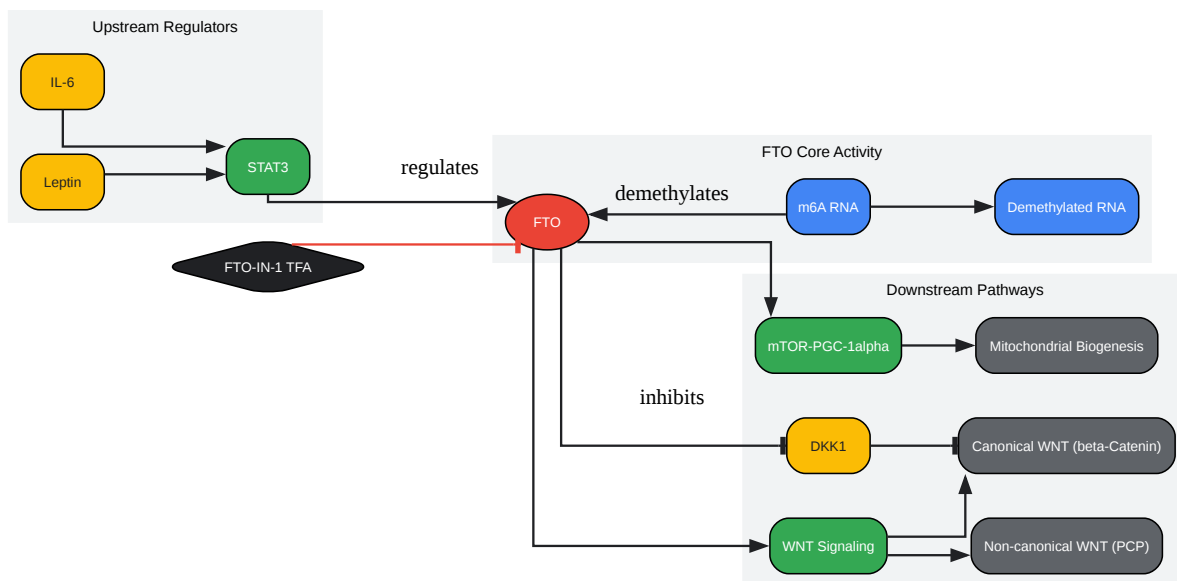
While the precise binding mode of FTO-IN-1 to the FTO active site has not been publicly detailed, studies of other inhibitors reveal that they typically bind in the 2-oxoglutarate and/or the nucleobase binding pockets, often coordinating with the active site Fe(II) ion.

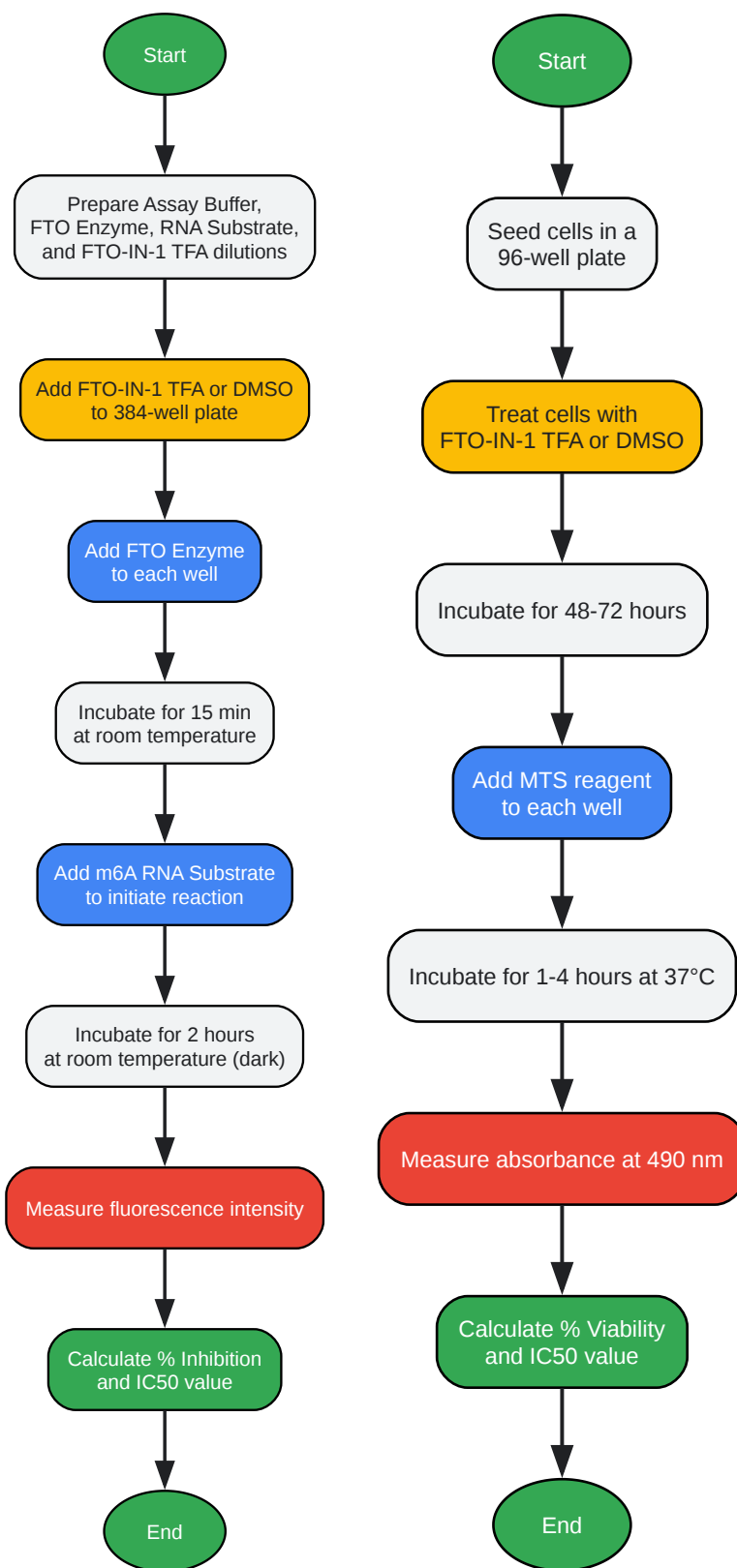
## FTO Signaling Pathway

FTO is integrated into complex cellular signaling networks. A notable example is its interplay with the WNT signaling pathway. FTO has been shown to regulate the bifurcation of canonical and non-canonical WNT pathways. Depletion of FTO can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/ $\beta$ -Catenin pathway, thereby attenuating this pathway while promoting the non-canonical WNT/PCP pathway, which is involved in cell migration.

Upstream, FTO expression and activity can be influenced by factors such as leptin and Interleukin-6 (IL-6), which can induce STAT3 phosphorylation. Downstream, FTO can impact

the mTOR-PGC-1 $\alpha$  pathway, which is involved in mitochondrial biogenesis and myogenesis.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)